RU 58668 - 151555-47-4

RU 58668

Catalog Number: EVT-280548
CAS Number: 151555-47-4
Molecular Formula: C34H43F5O5S
Molecular Weight: 658.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RU 58668 is a synthetic steroidal compound classified as a "pure" antiestrogen. [, , , , , ] This classification distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen, which exhibit mixed agonist/antagonist activity depending on the tissue. [] RU 58668 is primarily used in scientific research to investigate the mechanisms of estrogen action and develop new therapies for estrogen-dependent diseases such as breast cancer. [, , , ]

Mechanism of Action

RU 58668 exerts its antiestrogenic effects by binding to the estrogen receptor (ER). [, , , ] Unlike agonists like estradiol, which induce a conformational change in the ER that allows it to activate transcription, RU 58668 promotes a different conformation that leads to receptor mislocalization and degradation. [, ]

Furthermore, RU 58668-bound ER complexes exhibit a faster degradation rate compared to estradiol-bound complexes, while tamoxifen-bound complexes remain stable. [] This rapid degradation is attributed to the ubiquitin proteasome pathway and is influenced by various phosphorylation pathways. [] Protein Kinase C enhances the proteasome-mediated degradation of both ligand-free and ligand-bound ER, including RU 58668-bound complexes. [] Conversely, Protein Kinase A, MAPKs, and phosphatidyl-inositol-3 kinase hinder the degradation of ligand-free and estradiol-bound ER, while only MAPKs inhibit the degradation of RU 58668-bound complexes. [] These findings highlight the intricate interplay between phosphorylation pathways and ligand binding in regulating ER turnover.

Applications

A. Breast Cancer Research:

  • Evaluating Antiproliferative Activity: RU 58668 has demonstrated potent antiproliferative activity in various ER+ human mammary cell lines, including MCF-7, T47D, and ZR75-1. [, , , , , ] Studies have shown its ability to induce tumor regression in estradiol-stimulated MCF-7 tumors implanted in nude mice, surpassing the efficacy of tamoxifen, which only stabilizes tumor volume. [, , , ] This potent antitumor activity has been attributed to its ability to induce apoptosis and cell cycle arrest. [, , , , ]
  • Investigating Antiestrogen Resistance: RU 58668 has been studied for its potential to overcome tamoxifen resistance, a significant challenge in breast cancer treatment. [, , ] Research suggests that RU 58668 can induce regression in tumors that have escaped tamoxifen treatment or are even stimulated by it. [] This ability stems from its distinct mechanism of action compared to tamoxifen, particularly its ability to induce ER degradation. [, ]
  • Developing Targeted Drug Delivery Systems: Researchers have explored various drug delivery systems to enhance the efficacy and reduce potential side effects of RU 58668. [, , , , ] These include biodegradable nanoparticles, nanocapsules, and liposomes, which can encapsulate the drug and deliver it specifically to tumor cells. [, , , , ] Studies have shown that RU 58668-loaded nanoparticles can effectively reduce tumor volume in MCF-7 and MCF-7/Ras xenografts in nude mice, even at lower doses compared to free RU 58668. [, ]
  • Exploring Magnetic Targeting: A particularly promising approach involves the use of superparamagnetic liposomes loaded with RU 58668. [, ] These liposomes can be guided to the tumor site using an external magnetic field, enhancing drug delivery and therapeutic efficacy. [, ] This method has shown significant promise in treating hormone-dependent breast tumors, potentially offering a more targeted and effective treatment strategy. [, ]

B. Multiple Myeloma Research:

  • Evaluating Antimyeloma Activity: Recent research has expanded the potential applications of RU 58668 to include multiple myeloma (MM), a malignancy of plasma cells. [, , , ] Studies have demonstrated the antimyeloma activity of RU 58668 in vitro, inducing both cell cycle arrest and apoptosis in MM cell lines. [, , , ] Moreover, RU 58668 has shown preferential cytotoxicity toward CD138+ myeloma cells compared to CD19+ normal B cells. []
  • Investigating Mechanism of Action in MM: Research has elucidated the molecular mechanisms underlying the antimyeloma effects of RU 58668. [] It induces G1 cell cycle arrest by reducing the kinase activity of cyclin D3/CDK6 complexes, leading to pRb inactivation and inhibiting cell cycle progression. [] Furthermore, RU 58668 triggers apoptosis through endoplasmic reticulum-dependent caspases and interferes with the NF-κB survival pathway, a key player in MM development and progression. []
  • Developing Liposomal Drug Delivery: As with breast cancer research, liposomal formulations have been explored for delivering RU 58668 in MM treatment. [, ] These liposomes enhance drug stability and delivery to myeloma cells, increasing its antitumor efficacy. [, ]

C. Other Research Areas:

  • Neuroendocrine Research: RU 58668 has been employed to study the role of estrogen receptors in various neuroendocrine functions. [, , , , ] For example, it has been used to investigate the effects of estrogens on brain estrogen receptors, [] the regulation of prolactin and vasoactive intestinal peptide gene expression in the pituitary, [] and the role of estrogen receptors in sexual behavior. []
  • Investigating Estrogen Receptor Isoforms: RU 58668 has proven valuable in differentiating the roles of estrogen receptor (ER) isoforms, namely ERα and ERβ. [, ] It effectively targets both isoforms for proteasomal degradation but exhibits distinct effects on their transcriptional activity and sensitivity to various ligands. [, ] These findings highlight the complex interplay between ER isoforms and their responses to different antiestrogens.
Future Directions
  • Optimizing Targeted Drug Delivery: Continued development and refinement of drug delivery systems for RU 58668 are crucial for maximizing its therapeutic benefits and minimizing potential side effects. [, , , ] Exploring novel nanomaterials and targeting strategies could lead to even more effective and specific delivery of the drug to tumor cells.
  • Investigating Synergistic Therapies: Combining RU 58668 with other anticancer agents, such as bortezomib in MM, could potentiate its therapeutic effects. [] Future studies should investigate optimal drug combinations and treatment schedules for various cancers.
  • Elucidating Resistance Mechanisms: Despite its effectiveness in overcoming tamoxifen resistance, some tumors may eventually develop resistance to RU 58668 as well. [] Further research is needed to understand the mechanisms underlying this resistance and develop strategies to circumvent it.
  • Expanding Applications to Other Diseases: The successful application of RU 58668 in MM suggests its potential therapeutic value in other diseases where estrogen signaling plays a role. [, ] Exploring its efficacy in conditions like endometriosis or uterine fibroids could lead to new treatment options for these conditions.

Tamoxifen

Compound Description: Tamoxifen is a widely used nonsteroidal antiestrogen drug for the treatment and prevention of breast cancer. [, , , , , , , , , , , , , ] It acts as a selective estrogen receptor modulator (SERM).

Relevance: Tamoxifen is frequently compared to RU 58668 in studies examining the efficacy of different antiestrogen therapies. [, , , , , , , , , , , , , ] While both compounds bind to estrogen receptors (ER), they exhibit distinct pharmacological profiles. RU 58668 is considered a "pure" antiestrogen with potent antiproliferative effects, whereas tamoxifen exhibits mixed agonist/antagonist activity. Several studies highlight that RU 58668 can overcome tamoxifen resistance in certain breast cancer models. [, ]

4-Hydroxytamoxifen (OHT)

Compound Description: 4-Hydroxytamoxifen (OHT) is the active metabolite of tamoxifen and exerts its antiestrogenic effects by binding to ER. [, , ]

Relevance: Similar to tamoxifen, OHT is compared to RU 58668 in studies evaluating their respective impacts on cell proliferation, ER expression, and growth factor secretion. [] Research suggests that OHT partially counteracts the growth inhibition and TGF-beta2 induction caused by steroidal antiestrogens like RU 58668. []

ICI 182,780 (Fulvestrant)

Compound Description: ICI 182,780, also known as fulvestrant, is a steroidal pure antiestrogen utilized in breast cancer treatment. [, , , , , , , , , ] It binds to ER and promotes their degradation.

RU 39411

Compound Description: RU 39411 is an antiestrogen with a steroidal core similar to RU 58668, but possesses a side chain resembling that of tamoxifen. []

Relevance: This compound is used in comparative studies to dissect the structural features responsible for distinct antiestrogen activities. [] While RU 58668, like ICI 182,780, induces ER degradation, RU 39411 stabilizes ER, similar to tamoxifen. []

EM 652

Compound Description: EM 652 is an antiestrogen with a structure intermediate between stilbestrol and estradiol, possessing a side chain similar to raloxifene. []

Relevance: EM 652 exhibits an intermediate activity profile compared to tamoxifen and RU 58668. [] This compound helps elucidate the structure-activity relationships of antiestrogens and their classification as either selective estrogen receptor modulators (SERMs) or selective receptor estrogen downregulators (SERDs). []

Estradiol (E2)

Compound Description: Estradiol (E2) is a primary endogenous estrogen that binds to ER and exerts various physiological effects. [, , , , , , , , , , , , , ]

Relevance: Estradiol serves as a key reference point in studies evaluating the antagonist activity of RU 58668. [, , , , , , , , , , , , , ] RU 58668 effectively blocks or reverses the effects of estradiol on ER-mediated activities, such as gene expression, cell proliferation, and tumor growth. []

Progesterone

Compound Description: Progesterone is a steroid hormone involved in the female reproductive cycle, and its effects are mediated by progesterone receptors (PR). [, , ]

Relevance: Some studies investigate the interplay between estrogens, progestins, and antiestrogens like RU 58668 in regulating apoptosis and Bcl-2 protein expression. [, , ] Findings suggest a complex interplay between these hormonal signals in breast cancer cell lines.

ORG 2058

Compound Description: ORG 2058 is a synthetic progestin. [, ]

Relevance: Similar to progesterone, ORG 2058 is investigated alongside RU 58668 to understand its effects on Bcl-2 expression and potential implications in breast cancer. [, ]

Raloxifene

Compound Description: Raloxifene is a SERM used in osteoporosis treatment and studied for its potential in breast cancer prevention. []

Relevance: Raloxifene belongs to the SERM class and is mentioned in the context of ER-targeting therapies. [] While structurally similar to tamoxifen, it exhibits a distinct pharmacological profile compared to RU 58668.

Dihydrotestosterone (DHT)

Compound Description: Dihydrotestosterone (DHT) is a potent androgen. []

Relevance: DHT is studied alongside antiestrogens like RU 58668 and progestins to evaluate their combined effects on apoptosis in breast cancer cells. []

Properties

CAS Number

151555-47-4

Product Name

RU 58668

IUPAC Name

(8S,9R,13S,14S,17S)-13-methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C34H43F5O5S

Molecular Weight

658.8 g/mol

InChI

InChI=1S/C34H43F5O5S/c1-32-21-28(31-26-13-9-24(40)20-23(26)8-12-27(31)29(32)14-15-30(32)41)22-6-10-25(11-7-22)44-17-3-2-4-18-45(42,43)19-5-16-33(35,36)34(37,38)39/h6-7,9-11,13,20,27-31,40-41H,2-5,8,12,14-19,21H2,1H3/t27-,28?,29-,30-,31+,32-/m0/s1

InChI Key

SDCUWFRXMLQNCS-JGNCIJAKSA-N

SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Solubility

Soluble in DMSO

Synonyms

11beta-(4-(5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyloxy)phenyl)-estra-1,3,5(10)-triene,3,17beta-diol
Estra-1,3,5(10)-triene-3,17-diol, 11-(4-((5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyl)oxy)phenyl)-, (11beta,17beta)-
RU 58 668
RU 58668
RU-58668

Canonical SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Isomeric SMILES

C[C@]12CC([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.